![molecular formula C14H12ClNO3S B14732527 1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene CAS No. 5465-71-4](/img/structure/B14732527.png)
1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene is an organic compound with a complex structure that includes a chloro group, a methoxy group, a methyl group, a sulfanyl group, and a nitro group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene typically involves multiple steps. One common synthetic route includes the following steps:
Chlorination: The addition of a chloro group to the benzene ring.
Sulfurization: The addition of a sulfanyl group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and appropriate catalysts for methoxylation, sulfurization, and methylation. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies related to enzyme inhibition or as a probe for biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s reactivity and binding affinity. The sulfanyl group may interact with thiol-containing enzymes or proteins, affecting their function.
Comparación Con Compuestos Similares
Similar compounds to 1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene include:
- 1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-4-nitrobenzene
- 1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-5-nitrobenzene
- 1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-6-nitrobenzene
These compounds share similar structural features but differ in the position of the nitro group on the benzene ring
Propiedades
Número CAS |
5465-71-4 |
|---|---|
Fórmula molecular |
C14H12ClNO3S |
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
1-chloro-2-(2-methoxy-5-methylphenyl)sulfanyl-3-nitrobenzene |
InChI |
InChI=1S/C14H12ClNO3S/c1-9-6-7-12(19-2)13(8-9)20-14-10(15)4-3-5-11(14)16(17)18/h3-8H,1-2H3 |
Clave InChI |
LKQRGFNOSCMXCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)SC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)
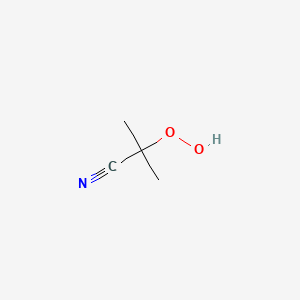

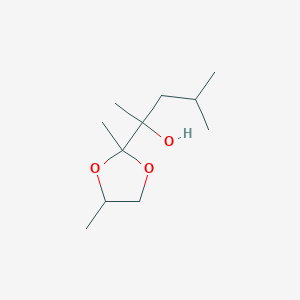
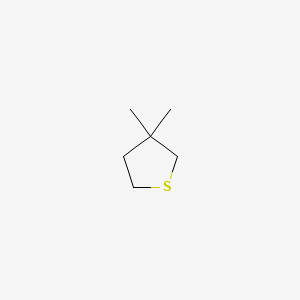
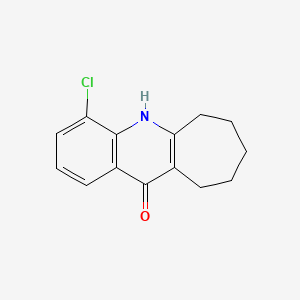
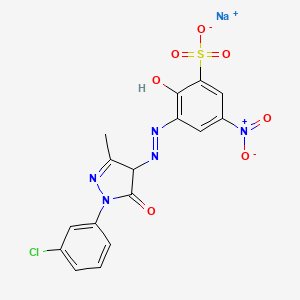
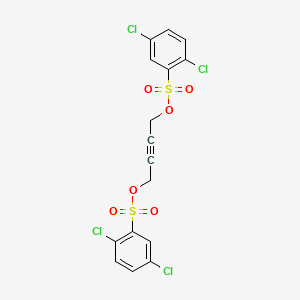
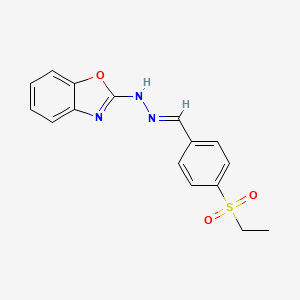
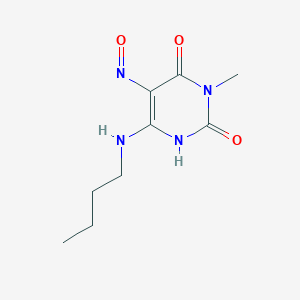
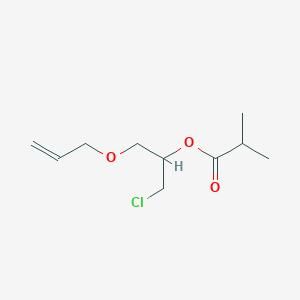
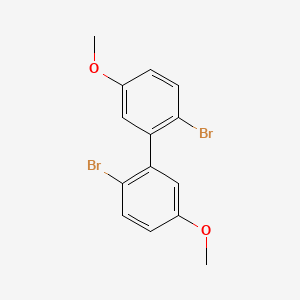
![(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate](/img/structure/B14732502.png)
